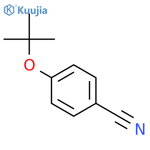

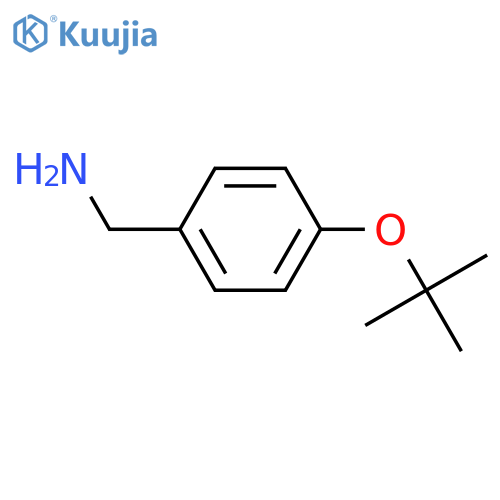

Cas no 84697-13-2 (4-(tert-butoxy)phenylmethanamine)

4-(tert-butoxy)phenylmethanamine Propiedades químicas y físicas

Nombre e identificación

-

- (4-(tert-Butoxy)phenyl)methanamine

- (4-tert-butoxyphenyl)methanamine

- [4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine

- 4-tert-Butoxy-benzylamine

- Benzenemethanamine,4-(1,1-dimethylethoxy)-

- 4-t-butoxybenzylamine

- 4-tert-Butoxybenzylamine

- 4-tert-butyloxybenzylamine

- EINECS 283-723-6

- 4-(1,1-Dimethylethoxy)benzenemethanamine (ACI)

- AB23467

- (4-tert-Butoxyphenyl)methanamine, AldrichCPR

- [4-(tert-butoxy)phenyl]methanamine

- SCHEMBL2369731

- NS00038621

- 84697-13-2

- G37440

- Benzenemethanamine, 4-(1,1-dimethylethoxy)-

- AKOS008119111

- MFCD06213869

- HOKKUMFXFSCQHJ-UHFFFAOYSA-N

- DB-076097

- Z362795762

- EN300-55516

- DTXSID90233704

- 4-(tert-butoxy)phenylmethanamine

-

- MDL: MFCD06213869

- Renchi: 1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3

- Clave inchi: HOKKUMFXFSCQHJ-UHFFFAOYSA-N

- Sonrisas: O(C(C)(C)C)C1C=CC(CN)=CC=1

Atributos calculados

- Calidad precisa: 179.13100

- Masa isotópica única: 179.131

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 3

- Complejidad: 143

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 35.2A^2

- Xlogp3: 1.7

Propiedades experimentales

- Denso: 1.0±0.1 g/cm3

- Punto de ebullición: 270.4±15.0 °C at 760 mmHg

- Punto de inflamación: 111.2±13.6 °C

- índice de refracción: 1.515

- PSA: 35.25000

- Logp: 3.02290

- Presión de vapor: 0.0±0.6 mmHg at 25°C

4-(tert-butoxy)phenylmethanamine Información de Seguridad

-

Símbolo:

- Palabra de señal:Danger

- Instrucciones de peligro: H302-H318

- Declaración de advertencia: P280-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 22-41

- Instrucciones de Seguridad: H303+H313+H333

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(tert-butoxy)phenylmethanamine Datos Aduaneros

- Código HS:2922199090

- Datos Aduaneros:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(tert-butoxy)phenylmethanamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | B427858-100mg |

[4-(tert-butoxy)phenyl]methanamine |

84697-13-2 | 100mg |

$ 95.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D967424-5g |

4-tert-Butoxy-benzylamine |

84697-13-2 | 95% | 5g |

$580 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0185-25g |

4-tert-Butoxy-benzylamine |

84697-13-2 | 96% | 25g |

20717.68CNY | 2021-05-08 | |

| Alichem | A019120142-1g |

(4-(tert-Butoxy)phenyl)methanamine |

84697-13-2 | 95% | 1g |

$244.00 | 2023-08-31 | |

| Enamine | EN300-55516-2.5g |

[4-(tert-butoxy)phenyl]methanamine |

84697-13-2 | 95.0% | 2.5g |

$310.0 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0185-100mg |

4-tert-Butoxy-benzylamine |

84697-13-2 | 96% | 100mg |

831.08CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0185-1g |

4-tert-Butoxy-benzylamine |

84697-13-2 | 96% | 1g |

1509.52CNY | 2021-05-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T137064-1g |

(4-tert-butoxyphenyl)methanamine |

84697-13-2 | 1g |

¥671.00 | 2021-05-25 | ||

| A2B Chem LLC | AC23558-250mg |

(4-(tert-Butoxy)phenyl)methanamine |

84697-13-2 | 95% | 250mg |

$61.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6623-250mg |

(4-tert-butoxyphenyl)methanamine |

84697-13-2 | 95% | 250mg |

¥2160.0 | 2024-04-16 |

4-(tert-butoxy)phenylmethanamine Métodos de producción

Métodos de producción 1

1.2 Reagents: Water ; rt

Métodos de producción 2

Métodos de producción 3

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

1.3 Reagents: Potassium bisulfate Solvents: Water ; pH 2 - 3

Métodos de producción 4

Métodos de producción 5

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

Métodos de producción 6

Métodos de producción 7

1.2 Reagents: Sodium hydroxide , Water

4-(tert-butoxy)phenylmethanamine Raw materials

4-(tert-butoxy)phenylmethanamine Preparation Products

4-(tert-butoxy)phenylmethanamine Literatura relevante

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

84697-13-2 (4-(tert-butoxy)phenylmethanamine) Productos relacionados

- 21244-34-8(1-(4-Isopropoxyphenyl)methanamine)

- 400771-44-0((3-Isopropoxyphenyl)methanamine)

- 27469-60-9(1-Bis(4-fluorophenyl)methyl Piperazine)

- 887575-75-9(1-ethoxynaphthalene-2-carbaldehyde)

- 1357625-62-7(Thiazole, 4-[1,1'-biphenyl]-4-yl-2-(2,6-difluorophenyl)-)

- 1247929-33-4(2-Ethyl-2-methylcyclopropan-1-amine)

- 2171263-24-2(1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpiperidine-4-carboxylic acid)

- 343372-45-2(1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline)

- 1217644-63-7(N~1~-cyclopropyl-L-leucinamide)

- 1214388-88-1(2'-Fluoro-3-(trifluoromethyl)biphenyl-5-carbonyl chloride)